molecular formula C7H15NO2 B15225492 (R)-3-Methyl-2-((methylamino)methyl)butanoic acid

(R)-3-Methyl-2-((methylamino)methyl)butanoic acid

Cat. No.: B15225492
M. Wt: 145.20 g/mol
InChI Key: SGDFFWYZHGKHGX-LURJTMIESA-N
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Description

®-3-Methyl-2-((methylamino)methyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-2-((methylamino)methyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Methyl-2-butanone.

    Amination: The precursor undergoes amination using methylamine under controlled conditions to introduce the methylamino group.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to form the final product, ®-3-Methyl-2-((methylamino)methyl)butanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-2-((methylamino)methyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

®-3-Methyl-2-((methylamino)methyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Methyl-2-((methylamino)methyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An unsaturated amine with similar structural features but different reactivity and applications.

    Methylamine: A simpler amine that serves as a building block for more complex compounds.

    2-Butanone, 3-methyl-: A related compound with different functional groups and chemical properties.

Uniqueness

®-3-Methyl-2-((methylamino)methyl)butanoic acid is unique due to its chiral center and specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2R)-3-methyl-2-(methylaminomethyl)butanoic acid

InChI

InChI=1S/C7H15NO2/c1-5(2)6(4-8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1

InChI Key

SGDFFWYZHGKHGX-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@H](CNC)C(=O)O

Canonical SMILES

CC(C)C(CNC)C(=O)O

Origin of Product

United States

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